molecular formula C21H20N4O2S B6447686 3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide CAS No. 2549053-22-5

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6447686
CAS No.: 2549053-22-5
M. Wt: 392.5 g/mol
InChI Key: COYGJVNEBFFWAA-UHFFFAOYSA-N
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Description

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a quinoline moiety, a diazepane ring, and a benzothiazole dioxide structure

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione has been shown to interact with various enzymes and proteins .

Cellular Effects

The effects of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Studies on the effects of different dosages of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione in animal models are ongoing. Early results suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Diazepane Ring Formation: The diazepane ring can be formed by the cyclization of appropriate diamine precursors under acidic or basic conditions.

    Benzothiazole Dioxide Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and carbon disulfide, followed by oxidation to introduce the dioxide functionality.

    Coupling Reactions: The final step involves coupling the quinoline, diazepane, and benzothiazole dioxide fragments through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the quinoline moiety or the diazepane ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinoline and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones, while reduction of the quinoline moiety may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Comparison with Similar Compounds

Similar Compounds

    3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole: Lacks the dioxide functionality.

    4-(quinolin-4-yl)-1,4-diazepane: Lacks the benzothiazole moiety.

    1,2-benzothiazole 1,1-dioxide: Lacks the quinoline and diazepane rings.

Uniqueness

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-28(27)20-9-4-2-7-17(20)21(23-28)25-13-5-12-24(14-15-25)19-10-11-22-18-8-3-1-6-16(18)19/h1-4,6-11H,5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYGJVNEBFFWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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